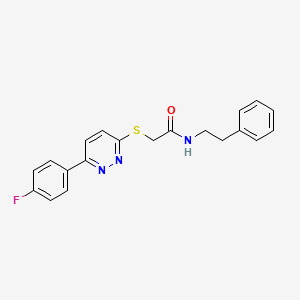

2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This compound features a pyridazine ring substituted with a 4-fluorophenyl group and a thioether linkage to an N-phenethylacetamide moiety. The unique structure of this compound makes it a candidate for various biological activities and research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide typically involves multiple steps, starting with the preparation of the pyridazine core One common method involves the cyclization of hydrazine derivatives with appropriate diketones or ketoestersThe thioether linkage is formed by reacting the pyridazine derivative with a thiol compound, followed by the attachment of the N-phenethylacetamide moiety through amide bond formation .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener reaction conditions and solvents .

Analyse Des Réactions Chimiques

Types of Reactions

2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted aromatic derivatives.

Applications De Recherche Scientifique

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Potential use in the development of new materials or as a catalyst in chemical reactions

Mécanisme D'action

The mechanism of action of 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, resulting in the observed biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide

- 2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide

- 2-((6-(4-methylphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide

Uniqueness

The presence of the 4-fluorophenyl group in 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide imparts unique electronic and steric properties, which can influence its biological activity and selectivity compared to similar compounds with different substituents .

Activité Biologique

The compound 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide is a synthetic organic compound characterized by its unique molecular structure, which includes a pyridazine ring, a thioether linkage, and an N-phenethylacetamide moiety. This combination of functional groups suggests potential biological activities that merit detailed investigation.

Molecular Structure and Properties

The molecular formula for this compound is C20H18FN3OS with a molecular weight of approximately 365.43 g/mol. The presence of the 4-fluorophenyl group is significant as fluorine often enhances biological activity through increased lipophilicity and metabolic stability.

| Property | Value |

|---|---|

| Molecular Formula | C20H18FN3OS |

| Molecular Weight | 365.43 g/mol |

| IUPAC Name | 2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide |

Enzyme Inhibition

Preliminary studies indicate that This compound may act as an inhibitor of enzymes involved in metabolic pathways, particularly α-glucosidase , which plays a crucial role in carbohydrate metabolism and is a target for diabetes management. The inhibition of this enzyme could lead to reduced glucose absorption in the intestines, thereby lowering postprandial blood sugar levels.

The mechanism of action involves the compound's interaction with specific amino acid residues within the active sites of enzymes. Key interactions include:

- Hydrogen bonding : Stabilizes the binding of the compound to the enzyme.

- Pi-stacking interactions : Increases binding affinity due to aromatic interactions.

These interactions are essential for understanding how structural modifications can enhance efficacy.

Study on α-glucosidase Inhibition

In a study evaluating various compounds for their α-glucosidase inhibitory activity, This compound demonstrated significant inhibition with an IC50 value indicative of its potential as an antidiabetic agent. The structure-activity relationship (SAR) analysis revealed that modifications to the phenethyl group could further enhance inhibitory potency.

Pharmacological Evaluation

A pharmacological evaluation highlighted that the compound exhibited favorable pharmacokinetic properties, including:

- Absorption : Enhanced by the lipophilic nature of the fluorine atom.

- Metabolic Stability : Reduced degradation in biological systems due to the thioether linkage.

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, a comparative analysis with similar compounds was conducted:

| Compound Name | Biological Activity | Structural Features |

|---|---|---|

| N-(4-fluorophenyl)-2-thiazol-4-ylacetamide | Potential anti-inflammatory | Thiazole ring |

| N-(3-acetamidophenyl)-4-(trifluoromethyl)aniline | Enhanced metabolic stability | Trifluoromethyl group |

| N-(phenyl)-2-pyridin-4-ylacetamide | Broader range of activities | Pyridine instead of pyridazine |

Propriétés

IUPAC Name |

2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3OS/c21-17-8-6-16(7-9-17)18-10-11-20(24-23-18)26-14-19(25)22-13-12-15-4-2-1-3-5-15/h1-11H,12-14H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOOPCNQFNULQJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816373 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.